

Erk5-IN-4: A Potent and Selective Inhibitor of ERK5 Kinase

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Erk5-IN-4**, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). This document details its chemical structure, physicochemical properties, biological activity, and its impact on the ERK5 signaling pathway. Furthermore, it offers detailed protocols for key experimental assays relevant to its study and application in research and drug development.

Chemical Structure and Properties

Erk5-IN-4 is a small molecule inhibitor belonging to the benzo[e]pyrimido[5,4-b]diazepine-6(11H)-one class of compounds. Its chemical identity and key properties are summarized below.



Property	Value	Reference
IUPAC Name	4-(3,6-dichloro-2-fluorobenzoyl)-N-(1-methylpyrazol-4-yl)-1H-pyrrole-2-carboxamide	[1]
CAS Number	1888305-17-6	[2]
Molecular Formula	C16H11Cl2FN4O2	[1]
Molecular Weight	381.2 g/mol	[1]
SMILES	CN1C=C(C=N1)NC(=O)C2=C C(=CN2)C(=O)C3=C(C(=CC= C3CI)CI)F	
Synonyms	ERK5-IN-4, Compound 34b	[2]

Biological Activity and Mechanism of Action

Erk5-IN-4 is a highly potent and selective inhibitor of ERK5, also known as MAPK7 or Big MAP Kinase 1 (BMK1). ERK5 is the terminal kinase in a three-tiered signaling cascade involving MEKK2/3 and MEK5, which is activated by various stimuli including growth factors and stress. [3][4] This pathway plays a crucial role in cell proliferation, survival, and angiogenesis.[5]

In Vitro Kinase Inhibitory Activity

Erk5-IN-4 demonstrates potent inhibition of ERK5 kinase activity in biochemical and cell-based assays.

Target	Assay Type	IC ₅₀ (nM)	Reference
ERK5 (full-length) in HEK293 cells	Cell-based	77	[2]
Truncated ERK5 (ΔTAD) in HEK293 cells	Cell-based	300	[2]



Kinome Selectivity

Erk5-IN-4 exhibits a degree of selectivity for ERK5 over other kinases, although it does show activity against several others at higher concentrations. It is notably selective against p38 MAP kinase and the bromodomain-containing protein BRD4.[2]

Kinase Target	Kd (μM)	Reference
ERK5 (MAPK7)	0.18	[2]
CSF1R	0.046	[2]
DCAMKL1 (DCLK1)	0.061	[2]
AURKA	0.29	[2]
KIT	0.22	[2]
FGFR1	0.38	[2]
JAK3 (JH1domain-catalytic)	1.3	[2]
LRRK2	0.42	[2]
ABL1-nonphosphorylated	1.2	[2]
MEK5 (MAP2K5)	2.8	[2]
p38	>30 (IC ₅₀)	[2]
BRD4	>20 (IC ₅₀)	[2]

Cellular Activity

Erk5-IN-4 has been shown to inhibit the growth of various cancer cell lines.



Cell Line	Cancer Type	Gl₅₀ (µM) after 72h	Reference
HEK293	Embryonic Kidney	19.6	[2]
A498	Kidney Carcinoma	22.3	[2]
SJSA-1	Osteosarcoma	25.0	[2]
MDA-MB-231	Triple-Negative Breast Cancer	26.6	[2]

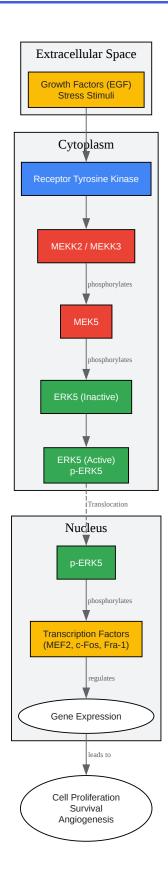
Paradoxical Activation of ERK5 Transcriptional Activity

A critical characteristic of **Erk5-IN-4** is its ability to paradoxically activate the transcriptional activity of ERK5 at concentrations between 0-1 µM in a 72-hour assay.[2] This is believed to occur because the inhibition of kinase activity leads to a conformational change that separates the C-terminal transcriptional activation domain (TAD) from the nuclear localization sequence (NLS), resulting in ERK5 nuclear translocation and subsequent gene transcription.[2] This dual functionality—kinase inhibition and transcriptional activation—is a crucial consideration for researchers using this compound.

The ERK5 Signaling Pathway

The ERK5 pathway is a key signaling cascade that regulates a variety of cellular processes. Its activation is initiated by extracellular stimuli, leading to the sequential activation of MEKK2 or MEKK3, followed by MEK5, which in turn phosphorylates and activates ERK5.[3] Activated ERK5 can then translocate to the nucleus to phosphorylate and activate various transcription factors, such as those from the MEF2 family, c-Fos, and Fra-1, thereby regulating gene expression related to cell growth, survival, and differentiation.[4][6]





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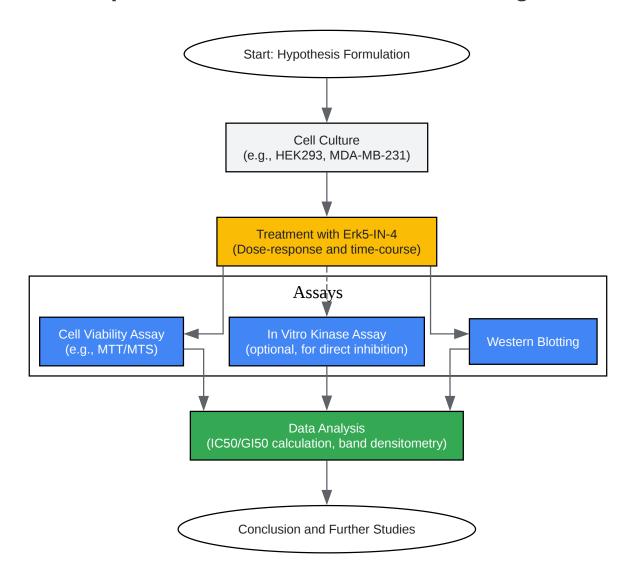
Caption: The ERK5 signaling cascade from extracellular stimuli to nuclear gene expression.



Experimental Protocols

The following are detailed methodologies for key experiments commonly performed when studying ERK5 inhibitors like **Erk5-IN-4**.

General Experimental Workflow for Evaluating Erk5-IN-4



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Caption: A typical experimental workflow for characterizing the effects of **Erk5-IN-4**.

In Vitro ERK5 Kinase Assay



This assay measures the direct inhibitory effect of **Erk5-IN-4** on the enzymatic activity of recombinant ERK5.

Materials:

- Recombinant human ERK5 protein
- Myelin Basic Protein (MBP) as a substrate
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
- [y-32P]ATP or [y-33P]ATP
- Erk5-IN-4 (dissolved in DMSO)
- 96-well plates
- Phosphocellulose paper or membrane
- Scintillation counter and fluid

Procedure:

- Prepare a reaction mixture containing kinase assay buffer, recombinant ERK5, and MBP substrate.
- Add varying concentrations of Erk5-IN-4 (or DMSO as a vehicle control) to the wells of a 96well plate.
- Add the reaction mixture to the wells.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot a portion of the reaction mixture onto phosphocellulose paper.



- Wash the paper extensively with phosphoric acid to remove unincorporated ATP.
- Measure the incorporated radioactivity on the paper using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of Erk5-IN-4 and determine the IC₅₀ value.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of **Erk5-IN-4** on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

- Cells of interest (e.g., MDA-MB-231)
- Complete cell culture medium
- Erk5-IN-4 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of Erk5-IN-4 (and a DMSO vehicle control) for the desired duration (e.g., 72 hours).
- After the incubation period, add the MTT or MTS reagent to each well.



- Incubate the plate at 37°C for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.
- If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
- Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ value.

Western Blotting for ERK5 Phosphorylation

This technique is used to assess the phosphorylation status of ERK5 and its downstream targets upon treatment with **Erk5-IN-4**.

Materials:

- Cells cultured and treated with **Erk5-IN-4** and appropriate stimuli (e.g., EGF).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Protein assay kit (e.g., BCA assay).
- SDS-PAGE gels and running buffer.
- Transfer apparatus and PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5, anti-phospho-MEF2C, anti-total-MEF2C, and a loading control like anti-β-actin or anti-GAPDH).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate (ECL).
- Imaging system.



Procedure:

- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK5) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- For total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a loading control.

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